molecular formula C17H25NO2 B14008558 3,7-dimethyloct-6-enyl N-phenylcarbamate CAS No. 16930-36-2

3,7-dimethyloct-6-enyl N-phenylcarbamate

Cat. No.: B14008558
CAS No.: 16930-36-2
M. Wt: 275.4 g/mol
InChI Key: JOIZZGCSCGBVKP-UHFFFAOYSA-N
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Description

3,7-dimethyloct-6-enyl N-phenylcarbamate is an organic compound with the molecular formula C17H25NO2. It is known for its unique structure, which includes a phenylcarbamate group attached to a 3,7-dimethyloct-6-enyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethyloct-6-enyl N-phenylcarbamate typically involves the reaction of 3,7-dimethyloct-6-en-1-ol with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage . The general reaction scheme is as follows:

3,7-dimethyloct-6-en-1-ol+phenyl isocyanate3,7-dimethyloct-6-enyl N-phenylcarbamate\text{3,7-dimethyloct-6-en-1-ol} + \text{phenyl isocyanate} \rightarrow \text{this compound} 3,7-dimethyloct-6-en-1-ol+phenyl isocyanate→3,7-dimethyloct-6-enyl N-phenylcarbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3,7-dimethyloct-6-enyl N-phenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

3,7-dimethyloct-6-enyl N-phenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-dimethyloct-6-enyl N-phenylcarbamate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . This mechanism is particularly relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-dimethyloct-6-enyl N-phenylcarbamate is unique due to its specific combination of a phenylcarbamate group and a 3,7-dimethyloct-6-enyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

16930-36-2

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

3,7-dimethyloct-6-enyl N-phenylcarbamate

InChI

InChI=1S/C17H25NO2/c1-14(2)8-7-9-15(3)12-13-20-17(19)18-16-10-5-4-6-11-16/h4-6,8,10-11,15H,7,9,12-13H2,1-3H3,(H,18,19)

InChI Key

JOIZZGCSCGBVKP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)NC1=CC=CC=C1

Origin of Product

United States

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